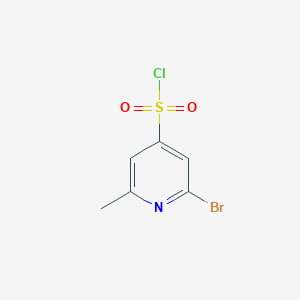
2-Bromo-6-methylpyridine-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-methylpyridine-4-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position, a methyl group at the sixth position, and a sulfonyl chloride group at the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylpyridine-4-sulfonyl chloride typically involves the bromination of 6-methylpyridine followed by sulfonylation. One common method includes the reaction of 6-methylpyridine with bromine in the presence of a catalyst to introduce the bromine atom at the second position. The resulting 2-Bromo-6-methylpyridine is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-Bromo-6-methylpyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are often conducted in an inert atmosphere with solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Substitution Reactions: Products include sulfonamides, sulfonates, and sulfonothioates.
Coupling Reactions: Products include various arylated pyridine derivatives.
科学的研究の応用
2-Bromo-6-methylpyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and properties of the biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activities that are useful in drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
作用機序
The mechanism of action of 2-Bromo-6-methylpyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile. The bromine atom can also participate in cross-coupling reactions, where it is replaced by other functional groups through the action of a palladium catalyst.
類似化合物との比較
2-Bromo-4-methylpyridine: Similar structure but lacks the sulfonyl chloride group. It is used in the synthesis of various organic compounds.
2-Chloro-6-methylpyridine-4-sulfonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom. It exhibits similar reactivity and applications.
4-Methylpyridine-2-sulfonyl chloride: Lacks the bromine atom but has similar reactivity due to the presence of the sulfonyl chloride group.
Uniqueness: 2-Bromo-6-methylpyridine-4-sulfonyl chloride is unique due to the combination of the bromine atom and the sulfonyl chloride group on the pyridine ring. This combination enhances its reactivity and allows for a wider range of chemical transformations compared to similar compounds.
特性
分子式 |
C6H5BrClNO2S |
|---|---|
分子量 |
270.53 g/mol |
IUPAC名 |
2-bromo-6-methylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-2-5(12(8,10)11)3-6(7)9-4/h2-3H,1H3 |
InChIキー |
UOVASVHDHQENSO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)Br)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



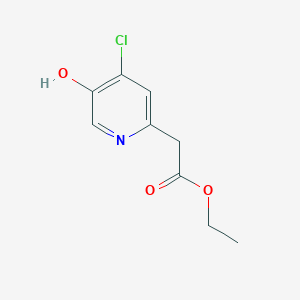
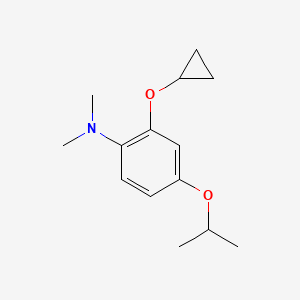

![2-(2-[4-(Tert-butoxycarbonyl)piperazin-1-YL]pyrimidin-5-YL)ethanamine](/img/structure/B14848806.png)
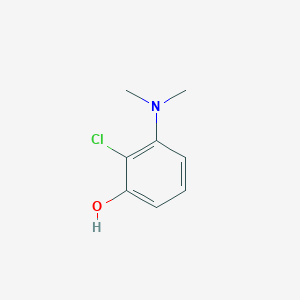
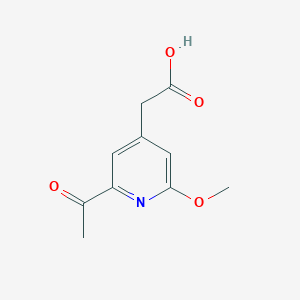

![2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone](/img/structure/B14848825.png)
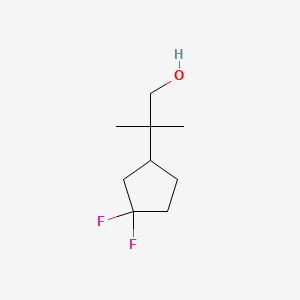
![2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14848841.png)


![[2-[[16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14848866.png)
